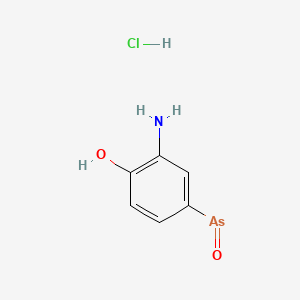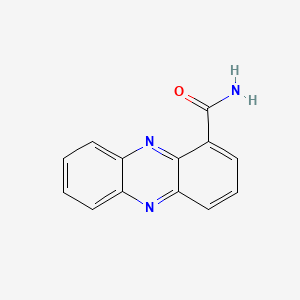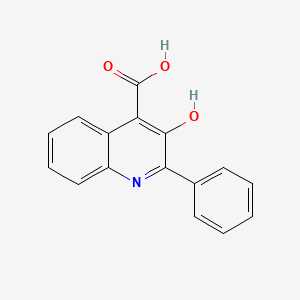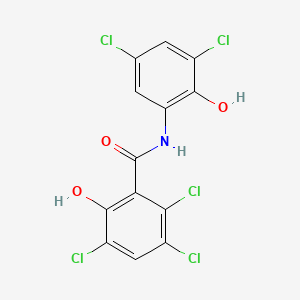
p38 MAPK-IN-1
Descripción general
Descripción
p38 MAPK-IN-1, also known as Compound 4, is a potent and selective inhibitor of p38 MAPK . It has an IC50 of 68 nM , indicating its strong inhibitory effect. The p38 family of mitogen-activated protein kinases (MAPKs) mediates signaling in response to environmental stresses and inflammatory cytokines . The p38 MAPK pathway plays a significant role in normal mammalian development .
Molecular Structure Analysis
The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site . The active site is covered by the activation loop, which undergoes dual phosphorylation resulting in conformation change, permitting access of substrates to the active site and full kinase activation .
Chemical Reactions Analysis
The activation of p38 MAPK occurs by dual phosphorylation at Thr180 and Tyr182 residues located in the activation loop . One way to de-phosphorylate these sites is by the actuation of phosphatases at several levels, acting also upstream to dephosphorylate MAP2Ks .
Aplicaciones Científicas De Investigación
Señalización Celular y Expresión Génica
p38 MAPK-IN-1 participa en la regulación de las vías de señalización celular y la expresión génica. Desempeña un papel crucial en las respuestas celulares a los estímulos de estrés, influyendo en el ciclo celular, la apoptosis y otras funciones celulares vitales .
Inflamación e Inmunidad
Este compuesto es fundamental en los procesos de inflamación e inmunidad. Modula las respuestas inflamatorias y tiene implicaciones potenciales en el tratamiento de enfermedades caracterizadas por inflamación crónica, como la EPOC .
Replicación del VIH-1 en Células T
La investigación indica que la activación de p38 MAPK es necesaria para la replicación del VIH-1 en linfocitos T primarios, lo que sugiere que los inhibidores como this compound podrían usarse para suprimir la replicación viral .
Neurodegeneración y Enfermedad de Alzheimer
this compound tiene implicaciones en enfermedades neurodegenerativas, particularmente en la enfermedad de Alzheimer. Afecta la plasticidad sináptica y los déficits de memoria, y la investigación sugiere su uso para mejorar estas afecciones .
Terapia contra el Cáncer
La vía p38, que incluye this compound, se está explorando por sus posibles aplicaciones en la terapia contra el cáncer. Su papel en la imagenología celular y la medición dinámica de las actividades de las quinasas la convierte en una herramienta valiosa para comprender la progresión y el tratamiento del cáncer .
Enfermedad Pulmonar Obstructiva Crónica (EPOC)
La investigación futura se dirige a comprender los mecanismos moleculares de la vía de señalización p38 MAPK en la patogenia de la EPOC. Los inhibidores efectivos como this compound podrían ayudar a aliviar la inflamación crónica en enfermedades respiratorias .
Mecanismo De Acción
Target of Action
The primary target of p38 MAPK-IN-1 is the p38 mitogen-activated protein kinase (MAPK) . This kinase is a member of the MAPK family, which plays a crucial role in cellular responses to various stimuli, including stress and inflammation .
Mode of Action
This compound interacts with its target by inhibiting the activation of p38 MAPK . The p38 MAPK family is activated by phosphorylation during stress responses and inactivated by phosphatases . By inhibiting this process, this compound can modulate the signaling pathways controlled by p38 MAPK .
Biochemical Pathways
The p38 MAPK pathway is involved in the regulation of several proteins and transcription factors, including HSP27, MAPKAPK-2 (MK2), MAPKAPK-3 (MK3), ATF-2, Stat1, the Max/Myc complex, MEF-2, Elk-1, and indirectly CREB via activation of MSK1 . These factors play a crucial role in various cellular processes, including inflammation, stress response, and aging .
Pharmacokinetics
The bioavailability and other pharmacokinetic properties can vary depending on the specific compound and its formulation .
Result of Action
The inhibition of p38 MAPK by this compound can lead to various molecular and cellular effects. For instance, it can modulate the stoichiometry of non-phospho-PMK-1 to promote tissue integrity and longevity . It can also protect lysosomal and neuronal integrity, extending a youthful phase . The specific effects can vary depending on the cellular context and the level of p38 mapk inhibition .
Action Environment
The action of this compound, like other p38 MAPK inhibitors, can be influenced by various environmental factors. For example, p38 MAPK activity is mainly induced by environmental stress (such as osmotic shock, hypoxia, heat shock, and ultraviolet radiation) and pro-inflammatory stimuli and cytokines . Therefore, these environmental factors can potentially influence the efficacy and stability of this compound.
Safety and Hazards
p38-α MAPK-IN-1 is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .
Direcciones Futuras
Despite the significant progress made in the field of p38 MAPK inhibitors, no studies have focused on p38α MAPK inhibitors that have suitable structural properties to cross the BBB . Elucidating critical aspects of p38 biology, such as isoform-specific functions or its apparent dual nature during tumorigenesis, might open up new possibilities for therapy with unexpected potential . The development of new and more specific inhibitors is a critical step in future therapy based on p38 MAPK inhibition .
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQSLWNMVTKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















